molecular formula C13H12N2O5S B2490191 N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide CAS No. 16936-99-5

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No. B2490191
CAS RN: 16936-99-5
M. Wt: 308.31
InChI Key: PGNXXIOBJLPXFL-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C15H15NO3 . It has a molecular weight of 257.2845 .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide” can be analyzed using various methods such as density functional theory, molecular docking, and molecular dynamic simulation . These methods can provide insights into the compound’s electronic characteristics, affinity for target proteins, and interaction in the domain of the receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide” can be analyzed using methods such as density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods . These methods can provide insights into the compound’s geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and more .

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide plays a crucial role in the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. This process involves sulfonation, protection, and deprotection of nitrogen in amides and amines, showcasing its versatility in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).

  • It is also utilized in the preparation of 3- and 4-nitrobenzenesulfonamides, highlighting its significance in the synthesis of secondary amines and the protection of amines. This usage underscores its adaptability in chemical transformations (Fukuyama, Jow, & Cheung, 1995).

Applications in Analytical Chemistry

  • In analytical chemistry, it is employed in the electrochemical reduction and detection of nitrobenzene. Modified electrodes with N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide derivatives demonstrate high electrocatalytic activity, offering potential applications in the field of electrochemical sensors (Xue et al., 2014).

Biological and Pharmacological Research

  • N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide derivatives are investigated for their potential as antimalarial and anticancer agents. For example, some derivatives have shown promise as selective antimalarial agents, highlighting the compound's versatility in medicinal chemistry applications (Betts et al., 2006).

  • The compound is also explored for its role in the synthesis of derivatives with potential antibacterial and antihypertensive properties. This highlights its relevance in the development of new pharmacologically active compounds (Rahman et al., 2014).

Safety and Hazards

The safety and hazards associated with “N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide” are not explicitly mentioned in the available resources. For accurate safety and hazard information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNXXIOBJLPXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

(RK1-1-27E) I This compound was prepared according to the procedure described for compound 11a except using p-anisidine to obtain the required product as a light brown solid. (278 mg, 100%) Mp=173-175° C. (lit 187-189° C., Tetrahedron 62(25), 6100-6106; 2006); 1H NMR (400 MHz, CDCl3) δ 8.28 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H), 6.97 (d, J=9.0 Hz, 2H), 6.80 (d, J=9.0 Hz, 2H), 6.36 (br s, 1H), 3.78 (s, 3H).
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